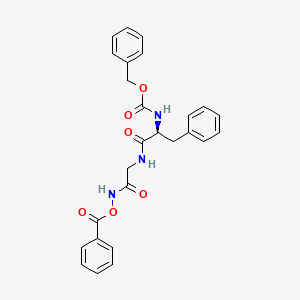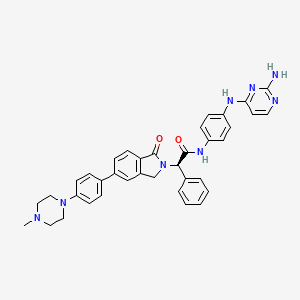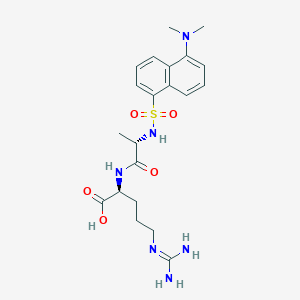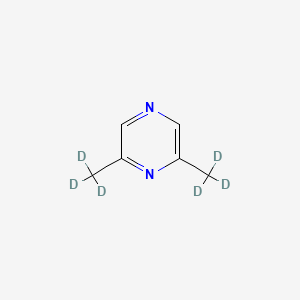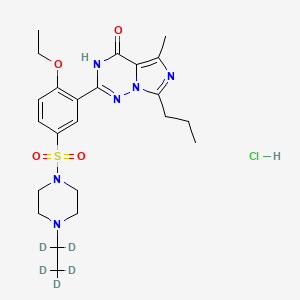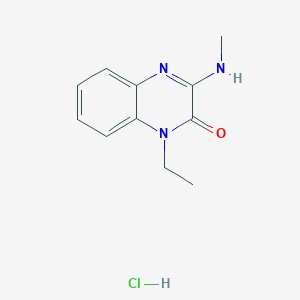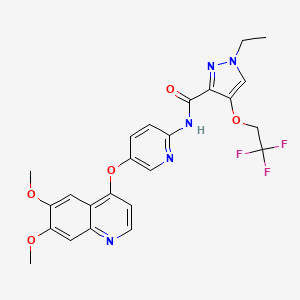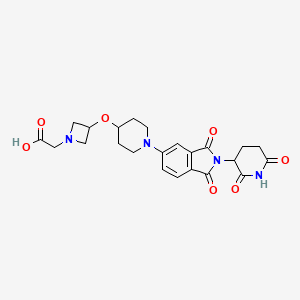
E3 Ligase Ligand-linker Conjugate 95
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 リガーゼリガンド-リンカーコンジュゲート 95: は、プロテオリス-ターゲティングキメラ (PROTAC) の分野で重要な役割を果たす化合物です。この化合物は、E3 リガーゼリガンドとリンカーのコンジュゲートであり、Cereblon タンパク質の募集を促進します。 これは、完全な PROTAC 分子の合成における重要な中間体として使用されます 。 ユビキチン-プロテアソームシステム (UPS) は、誤って折り畳まれたタンパク質、損傷したタンパク質、摩耗したタンパク質を排除することによって、細胞内のタンパク質の恒常性を維持するために不可欠です .
準備方法
合成経路と反応条件: E3 リガーゼリガンド-リンカーコンジュゲート 95 の合成には、タリドミド (HY-14658) と適切なリンカーのコンジュゲーションが含まれます 。合成プロセスには、通常、以下の手順が含まれます。
タリドミドの活性化: タリドミドは、適切な試薬を使用して活性化され、リンカーと反応できる官能基が導入されます。
リンカーの付加: 活性化されたタリドミドは、制御された条件下でリンカーと反応させ、コンジュゲートを形成します。
精製: 得られたコンジュゲートは、クロマトグラフィー法を使用して精製し、最終製品を得ます。
工業生産方法: E3 リガーゼリガンド-リンカーコンジュゲート 95 の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。高性能液体クロマトグラフィー (HPLC) などの高度な精製技術が採用され、所望の品質が達成されます。
化学反応の分析
反応の種類: E3 リガーゼリガンド-リンカーコンジュゲート 95 は、以下を含むさまざまな化学反応を起こします。
置換反応: この化合物は、リンカーが他の官能基に置換される求核置換反応に参加することができます。
酸化と還元反応: この化合物は、酸化還元反応を起こし、化学構造と性質が変化する可能性があります。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応条件には、通常、ジメチルスルホキシド (DMSO) などの溶媒と、室温から 80 °C の温度が含まれます。
酸化と還元反応: 過酸化水素や水素化ホウ素ナトリウムなどの試薬が、制御された条件下で使用されて、所望の変換を実現します。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、異なる官能基が結合した元の化合物のさまざまな誘導体を生成する可能性があります。
科学研究への応用
化学: E3 リガーゼリガンド-リンカーコンジュゲート 95 は、ユビキチン-プロテアソームシステムによって標的タンパク質の分解を誘導するように設計された二機能性分子である PROTAC の合成で広く使用されています 。これらの化合物は、疾患を引き起こすタンパク質を選択的に分解することで、創薬に革命をもたらしました。
生物学: 生物学的研究では、E3 リガーゼリガンド-リンカーコンジュゲート 95 は、タンパク質-タンパク質相互作用とタンパク質分解のメカニズムを研究するために使用されます。 これは、細胞プロセスと疾患の進行における E3 リガーゼの役割を理解するのに役立ちます .
医学: この化合物は、特に癌やその他の病気に対する標的療法の開発において、医学において重要な用途があります。 E3 リガーゼリガンド-リンカーコンジュゲート 95 から誘導された PROTAC は、前臨床試験で、がん遺伝子タンパク質を選択的に分解する能力を示しました .
産業: 製薬業界では、E3 リガーゼリガンド-リンカーコンジュゲート 95 は、新しい薬物や治療薬の開発に使用されています。 PROTAC 技術における役割は、さまざまな病気に対する新規治療法を作成するための貴重なツールとなっています .
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 95 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the linker is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached.
科学的研究の応用
Chemistry: E3 Ligase Ligand-linker Conjugate 95 is widely used in the synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system . These compounds have revolutionized drug discovery by enabling the selective degradation of disease-causing proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of E3 ligases in cellular processes and disease progression .
Medicine: The compound has significant applications in medicine, particularly in the development of targeted therapies for cancer and other diseases. PROTACs derived from this compound have shown promise in preclinical studies for their ability to selectively degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in PROTAC technology makes it a valuable tool for creating novel treatments for various diseases .
作用機序
E3 リガーゼリガンド-リンカーコンジュゲート 95 は、標的タンパク質と E3 リガーゼとの三元複合体を形成することにより機能します。 この複合体は、標的タンパク質のユビキチン化を促進し、プロテアソームによる分解の標的にします 。 関与する分子標的と経路には、タンパク質分解と細胞の恒常性の維持を担当するユビキチン-プロテアソームシステムが含まれます .
類似化合物の比較
類似化合物:
Cereblon リガンド-リンカーコンジュゲート: これらの化合物は、PROTAC 合成のために Cereblon タンパク質も募集するため、E3 リガーゼリガンド-リンカーコンジュゲート 95 と構造と機能が類似しています.
フォン・ヒッペル-リンダウリガンド-リンカーコンジュゲート: これらの化合物は、異なる E3 リガーゼ (フォン・ヒッペル-リンダウ) を使用しますが、PROTAC 技術において類似の目的を果たします.
MDM2 リガンド-リンカーコンジュゲート: これらの化合物は、MDM2 E3 リガーゼを標的とし、がん治療のための PROTAC の開発に使用されます.
独自性: E3 リガーゼリガンド-リンカーコンジュゲート 95 は、Cereblon タンパク質を募集する特定の能力によりユニークであり、ユビキチン-プロテアソームシステムを介して分解のためにタンパク質を標的とする PROTAC の合成において重要な成分となります 。 その汎用性と三元複合体を形成する有効性は、他の類似化合物とは異なります .
類似化合物との比較
Cereblon Ligand-linker Conjugates: These compounds are similar in structure and function to E3 Ligase Ligand-linker Conjugate 95, as they also recruit the Cereblon protein for PROTAC synthesis.
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use a different E3 ligase (von Hippel-Lindau) but serve a similar purpose in PROTAC technology.
MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase and are used in the development of PROTACs for cancer therapy.
Uniqueness: this compound is unique due to its specific ability to recruit the Cereblon protein, making it a crucial component in the synthesis of PROTACs that target proteins for degradation via the ubiquitin-proteasome system . Its versatility and effectiveness in forming ternary complexes set it apart from other similar compounds .
特性
分子式 |
C23H26N4O7 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
2-[3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidin-1-yl]acetic acid |
InChI |
InChI=1S/C23H26N4O7/c28-19-4-3-18(21(31)24-19)27-22(32)16-2-1-13(9-17(16)23(27)33)26-7-5-14(6-8-26)34-15-10-25(11-15)12-20(29)30/h1-2,9,14-15,18H,3-8,10-12H2,(H,29,30)(H,24,28,31) |
InChIキー |
FFMCABWULWABNU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


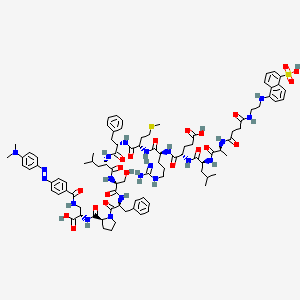
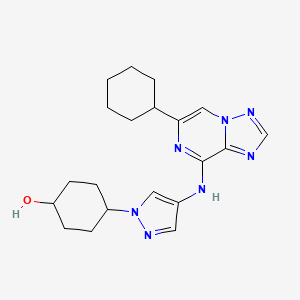
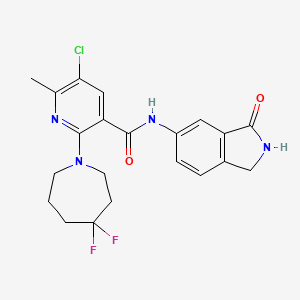
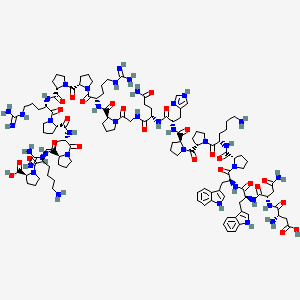
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)

